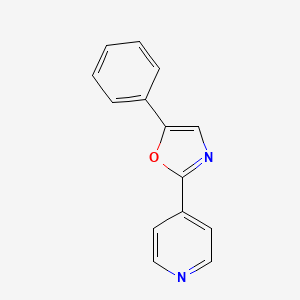
5-Phenyl-2-(4-pyridyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-2-(4-pyridyl)oxazole is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
5-Phenyl-2-(4-pyridyl)oxazole derivatives have been investigated for their anticancer properties. A study highlighted the synthesis of various oxazole derivatives and their evaluation against different cancer cell lines, including prostate (PC-3) and ovarian (OVCAR-03) cancer cells. The results indicated that certain derivatives exhibited potent antiproliferative effects, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Anti-inflammatory and Analgesic Properties
Research has shown that oxazole derivatives can possess anti-inflammatory and analgesic activities. For instance, a series of benzylidene-oxazolones demonstrated notable effects in reducing edema in animal models, outperforming traditional anti-inflammatory drugs like aspirin . Molecular docking studies have suggested that these compounds may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in pain management .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial potential. A study reported the synthesis of various oxazole derivatives and their testing against bacterial strains such as Staphylococcus aureus and Escherichia coli. Some compounds exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to or better than existing antibiotics .
| Compound | MIC (µg/ml) against E. coli | MIC (µg/ml) against S. aureus |
|---|---|---|
| 5 | 3.12 | 1.56 |
| 6 | 3.12 | 1.56 |
| 7 | 6.25 | 1.56 |
Agricultural Applications
The oxazole scaffold, including derivatives like this compound, has been explored for agricultural applications due to its potential as a pesticide or herbicide. The structural characteristics allow for interactions with biological targets in pests, making these compounds promising candidates for developing new agrochemicals .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications at various positions on the oxazole ring can significantly influence biological activity, pharmacokinetics, and toxicity profiles .
Table: Summary of Structural Modifications and Their Effects
Propiedades
Número CAS |
74718-16-4 |
|---|---|
Fórmula molecular |
C14H10N2O |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
5-phenyl-2-pyridin-4-yl-1,3-oxazole |
InChI |
InChI=1S/C14H10N2O/c1-2-4-11(5-3-1)13-10-16-14(17-13)12-6-8-15-9-7-12/h1-10H |
Clave InChI |
HGEXVTDKVHLPRZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3 |
Key on ui other cas no. |
74718-16-4 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















